Fenleuton

Description

Properties

CAS No. |

141579-54-6 |

|---|---|

Molecular Formula |

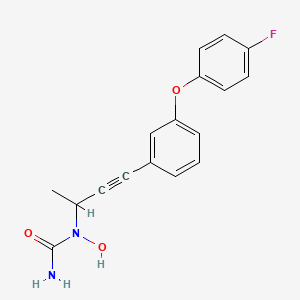

C17H15FN2O3 |

Molecular Weight |

314.31 g/mol |

IUPAC Name |

1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea |

InChI |

InChI=1S/C17H15FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-4,7-12,22H,1H3,(H2,19,21) |

InChI Key |

MWXPQCKCKPYBDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A-76745 Abbott-76745 fenleuton LoFrin |

Origin of Product |

United States |

Foundational & Exploratory

Fenleuton: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fenleuton, a potent 5-lipoxygenase inhibitor. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental considerations.

Core Molecular Data

This compound is a small molecule inhibitor with the following key identifiers and properties.

| Identifier | Value | Source(s) |

| Molecular Formula | C17H15FN2O3 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 314.31 g/mol | [1][5][6][7][8] |

| IUPAC Name | 1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea | [3][6] |

| CAS Number | 141579-54-6 | [1][2][3][4][6] |

Mechanism of Action: 5-Lipoxygenase Inhibition

This compound functions as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[3] By blocking this enzyme, this compound effectively halts the production of leukotrienes, which are potent inflammatory mediators. This mechanism makes this compound a subject of interest for its anti-inflammatory properties.

The inhibition of the 5-LOX pathway by this compound can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for assessing the activity of this compound are crucial for reproducible research. Below are generalized methodologies that can be adapted for specific experimental needs.

In Vitro 5-Lipoxygenase Activity Assay

This protocol outlines a common method for measuring the inhibitory effect of this compound on 5-LOX activity in a cell-free system.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)

-

Quenching solution (e.g., methanol/acetonitrile)

-

96-well microplate

-

Incubator

-

HPLC system or ELISA reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the this compound stock solution to achieve the desired concentration range.

-

In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the various concentrations of this compound or vehicle control.

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

Analyze the samples for the amount of leukotriene produced using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This document serves as a foundational guide to this compound. Researchers are encouraged to consult peer-reviewed literature for more specific and advanced applications and methodologies.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | C17H15FN2O3 | CID 72059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound, (R)- | C17H15FN2O3 | CID 76957019 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fenleuton: A 5-Lipoxygenase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. By blocking the conversion of arachidonic acid to pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4, this compound has demonstrated potential in the management of inflammatory conditions, particularly those involving the respiratory system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on preclinical data. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Introduction

Leukotrienes are a family of inflammatory eicosanoid mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase.[2] They play a crucial role in the pathophysiology of a variety of inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).[3][4] The leukotriene family is divided into two main classes: the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and leukotriene B4 (LTB4). Cysteinyl leukotrienes are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, while LTB4 is a powerful chemoattractant for neutrophils and other inflammatory cells.[2][4]

This compound (trade name Lofrin) is a selective inhibitor of 5-lipoxygenase, and by extension, an inhibitor of the production of all leukotrienes.[1] Its therapeutic potential lies in its ability to mitigate the inflammatory cascade driven by these potent mediators. This document serves as a technical resource, summarizing the current knowledge of this compound's pharmacological properties.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial two steps in the leukotriene biosynthesis pathway, converting arachidonic acid into leukotriene A4 (LTA4), the unstable precursor to all other leukotrienes.[2][5]

The Arachidonic Acid Cascade and Leukotriene Synthesis

The synthesis of leukotrienes is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by one of two major enzymatic pathways: the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins and thromboxanes, or the lipoxygenase (LOX) pathway.[5]

Within the lipoxygenase pathway, 5-LO is the rate-limiting enzyme for leukotriene production. It catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to LTA4. LTA4 can be further metabolized to LTB4 by LTA4 hydrolase or conjugated with glutathione by LTC4 synthase to produce LTC4. LTC4 is subsequently converted to LTD4 and LTE4.[5][6]

The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.

Caption: Arachidonic Acid Cascade and this compound's Point of Inhibition.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of 5-lipoxygenase and the subsequent reduction in leukotriene production. Preclinical studies have primarily been conducted in horses with chronic obstructive pulmonary disease (COPD), a naturally occurring inflammatory airway disease.

In Vitro and Ex Vivo 5-Lipoxygenase Inhibition

Table 1: In Vitro and Ex Vivo 5-Lipoxygenase Inhibitory Activity of Zileuton (a related 5-LO inhibitor)

| Assay System | IC50 (µM) | Reference |

|---|---|---|

| Rat Polymorphonuclear Leukocytes (PMNLs) | 0.4 | [7] |

| Human Polymorphonuclear Leukocytes (PMNLs) | 0.4 | [7] |

| Human Whole Blood | 0.9 | [7] |

| Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | 0.5 |[7] |

In a study involving ponies, oral administration of this compound (5 mg/kg, once daily for four days) resulted in a significant inhibition of ionophore-stimulated LTB4 synthesis in whole blood throughout a 48-hour sampling period.[8]

In Vivo Effects on Inflammatory Responses

In a study on horses with COPD, this compound pre-treatment was investigated for its effect on antigen-induced responses. While it did not significantly affect antigen-induced neutrophil accumulation or changes in peripheral leukocyte counts, it did show a notable effect in horses with a particularly strong bronchoconstrictive response to the antigen challenge. In these high-responder animals, this compound reduced the maximal change in pleural pressure by 63-64%.[3] This suggests that this compound may be particularly effective in mitigating the bronchoconstrictive effects of leukotrienes in severely affected individuals.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in ponies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in ponies, this compound is absorbed from the gastrointestinal tract.[8] It demonstrates good penetration into tissue exudate, with a plasma-to-exudate AUC ratio of approximately 0.90, indicating that the drug is well-distributed to sites of inflammation.[8]

Table 2: Pharmacokinetic Parameters of this compound in Ponies

| Parameter | Value | Species | Dosing Regimen | Reference |

|---|

| Plasma:Exudate AUC (0-48h) Ratio | 0.90 ± 0.02 | Pony | 5 mg/kg, oral, once daily for 4 days |[8] |

Detailed pharmacokinetic parameters in other common preclinical species such as rats, dogs, and monkeys are not currently available in the public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against 5-lipoxygenase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified 5-lipoxygenase.

Materials:

-

Purified human recombinant 5-lipoxygenase

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA)

-

96-well microplate

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the 5-lipoxygenase enzyme.

-

Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Measure the formation of the 5-lipoxygenase product (e.g., 5-HPETE) over time using a spectrophotometer (detecting the conjugated diene at 234 nm) or a fluorescent-based method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for this in vitro assay.

Caption: In Vitro 5-Lipoxygenase Inhibition Assay Workflow.

Ex Vivo Leukotriene B4 Synthesis Inhibition in Whole Blood (Pony Model)

This protocol is based on the methodology used in the study of this compound in ponies.[8]

Objective: To assess the inhibitory effect of an orally administered compound on LTB4 production in whole blood.

Materials:

-

Heparinized blood collection tubes

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Enzyme immunoassay (EIA) kit for LTB4

Procedure:

-

Administer the test compound (this compound) or placebo to the animals according to the dosing schedule.

-

Collect whole blood samples into heparinized tubes at various time points post-dosing.

-

To stimulate LTB4 synthesis, incubate an aliquot of whole blood with calcium ionophore A23187 at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.

-

Measure the concentration of LTB4 in the plasma using a validated EIA kit.

-

Compare the LTB4 levels in the samples from the treated group to those from the placebo group to determine the percentage of inhibition.

In Vivo Antigen-Induced Bronchoconstriction in Horses with COPD

This protocol is a generalized representation of the in vivo model used to evaluate this compound's efficacy in horses.[3]

Objective: To evaluate the effect of a test compound on antigen-induced airway obstruction in a model of equine COPD.

Materials:

-

Horses with a history of COPD

-

A standardized source of antigen (e.g., hay dust or specific mold extracts)

-

Equipment for measuring pleural pressure (e.g., esophageal balloon catheter)

-

Nebulizer for antigen delivery

-

Test compound (this compound) and placebo

Procedure:

-

House the horses in a low-dust environment to establish a baseline respiratory function.

-

Pre-treat the horses with the test compound or placebo for a specified period.

-

Perform a baseline measurement of respiratory function, including pleural pressure.

-

Expose the horses to a standardized antigen challenge via inhalation for a defined duration.

-

Monitor and record changes in pleural pressure continuously during and after the antigen challenge.

-

The primary endpoint is the maximal change in pleural pressure (ΔPplmax) from baseline.

-

Compare the ΔPplmax between the treated and placebo groups to assess the efficacy of the test compound in preventing bronchoconstriction.

The logical relationship of this experimental design is depicted below.

Caption: Logical Flow of the In Vivo Antigen Challenge Experiment.

Conclusion

This compound is a selective 5-lipoxygenase inhibitor with demonstrated pharmacodynamic activity in preclinical models of inflammatory airway disease. Its ability to inhibit the production of pro-inflammatory leukotrienes, particularly in mitigating antigen-induced bronchoconstriction in high-responder individuals, underscores its therapeutic potential. While the currently available public data is primarily from equine studies, it provides a solid foundation for further investigation. Future research should focus on obtaining more detailed pharmacokinetic data in various species and precise in vitro potency measures to fully elucidate the pharmacological profile of this compound and guide its potential clinical development.

References

- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of intradermal mould antigen testing in the diagnosis of equine chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zileuton, a 5-lipoxygenase inhibitor, increases production of thromboxane A2 and platelet aggregation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Fenleuton's Interaction with 5-Lipoxygenase: A Technical Guide to Target Binding and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular interactions between the investigational drug fenleuton and its therapeutic target, 5-lipoxygenase (5-LOX). As a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes, 5-LOX is a key target for anti-inflammatory drug development. This document details the enzyme kinetics of this compound's inhibitory action, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound and other 5-LOX inhibitors.

Introduction to this compound and 5-Lipoxygenase

This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the arachidonic acid cascade.[1] 5-LOX catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, which are powerful lipid mediators implicated in a variety of inflammatory diseases, including asthma. By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory molecules, thereby exerting its therapeutic effects.[1] Understanding the precise nature of this compound's interaction with 5-LOX is crucial for its clinical development and for the design of next-generation anti-inflammatory therapies.

Target Binding and Enzyme Kinetics

The inhibitory activity of this compound against 5-LOX has been characterized primarily through in vitro enzyme assays. A key parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: In Vitro Inhibitory Activity of this compound against 5-Lipoxygenase

| Compound | Assay System | Measured Parameter | IC50 Value (µM) | Reference |

| This compound | Rat Basophil Leukemia Cell Line (RBL-1) Lysate | 5-HETE Production | 0.3 | [2] |

For context, zileuton, another well-characterized 5-LOX inhibitor, has reported IC50 values for the inhibition of leukotriene B4 biosynthesis in the range of 0.4 to 0.9 µM in various in vitro systems, including rat and human polymorphonuclear leukocytes and human whole blood.[3]

Signaling Pathway: The Arachidonic Acid Cascade and this compound's Point of Intervention

This compound exerts its effect by interrupting the arachidonic acid signaling pathway at the level of 5-lipoxygenase. This pathway is a major contributor to the inflammatory response.

Caption: Arachidonic Acid Signaling Cascade and this compound's Target.

Experimental Protocols

The following section outlines a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound on 5-lipoxygenase. This protocol is based on commonly used methods for assessing 5-HETE production.

5-Lipoxygenase Inhibition Assay (5-HETE Production)

This assay measures the ability of a test compound to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of the 5-LOX-catalyzed reaction with arachidonic acid.

Materials:

-

Recombinant human 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound or other test inhibitors

-

Reaction buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)

-

Quenching solution (e.g., methanol or acetonitrile)

-

Internal standard for chromatography

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to create a range of test concentrations.

-

In a microcentrifuge tube or a well of a microplate, combine the reaction buffer and the 5-LOX enzyme solution.

-

Add the desired concentration of this compound or vehicle control to the enzyme mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Add the internal standard.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant for the amount of 5-HETE produced using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

References

Methodological & Application

Application Notes and Protocols: Fenleuton Dosage for in vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fenleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. As such, this compound holds promise as a therapeutic agent for these conditions. This document provides a summary of available in vivo dosage information for this compound and related 5-LOX inhibitors, along with generalized protocols for administration in animal models.

Disclaimer: Limited peer-reviewed and published data is available for the specific use of this compound in common rodent models of disease (mice and rats). The information provided herein is intended as a guide and starting point for experimental design. Researchers should conduct their own dose-finding and tolerability studies for their specific animal model and experimental conditions.

Quantitative Data Presentation

Table 1: this compound Dosage in in vivo Animal Studies

| Animal Model | Administration Route | Dosage | Dosing Frequency | Key Findings |

| Horse (Pony) | Oral | 5 mg/kg | Once daily for 4 days | Significantly inhibited ionophore-stimulated LTB4 synthesis ex vivo.[1] |

Table 2: Dosage of Other 5-Lipoxygenase Inhibitors in Rodent Models

This table is provided for comparative purposes due to the limited availability of data for this compound in these models.

| Compound | Animal Model | Administration Route | Dosage | Dosing Frequency | Key Findings |

| Zileuton | Rat (Endotoxemia) | Intravenous | 3 mg/kg | Single dose | Reduced multiple organ injury and dysfunction.[2] |

| Zileuton | Rat (Pleurisy) | Intraperitoneal | 10 mg/kg | Single dose | Reduced pleural exudate levels of LTB4 and PGE2.[3] |

| BW A4C | Rat (Inflammation) | Oral | ED50 = 2.6 mg/kg | Single dose | Reduced LTB4 concentrations in inflammatory exudates.[4] |

| BW A797C | Rat (Inflammation) | Oral | ED50 = 14.3 mg/kg | Single dose | Reduced LTB4 concentrations in inflammatory exudates.[4] |

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol describes a general procedure for the oral administration of a compound via gavage in mice and rats.

Materials:

-

This compound (or other 5-LOX inhibitor)

-

Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil, sterile water). The choice of vehicle will depend on the solubility of this compound and the experimental design.

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of this compound in the chosen vehicle.

-

Prepare the dosing solution by dissolving or suspending this compound in the vehicle. Ensure the solution is homogenous before each administration.

-

-

Animal Handling and Restraint:

-

Weigh the animal to determine the precise volume of the dosing solution to be administered.

-

Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a two-handed grip or a towel wrap may be more appropriate.

-

-

Gavage Administration:

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus.

-

Advance the needle smoothly and without force. If resistance is met, withdraw and reposition.

-

Once the needle is in the stomach, slowly administer the dosing solution.

-

Gently withdraw the needle.

-

-

Post-Administration Monitoring:

-

Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

-

Protocol 2: Intraperitoneal (IP) Injection in Rodents

This protocol outlines a general method for administering a substance via intraperitoneal injection in mice and rats.

Materials:

-

This compound (or other 5-LOX inhibitor)

-

Sterile, non-irritating vehicle (e.g., sterile saline, phosphate-buffered saline (PBS)). The vehicle must be suitable for injection and capable of solubilizing or suspending this compound.

-

Sterile syringes

-

Sterile needles (23-27 gauge for mice, 21-25 gauge for rats)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required concentration of this compound in the sterile vehicle based on the desired dose and animal weight.

-

Prepare the dosing solution under sterile conditions.

-

-

Animal Handling and Restraint:

-

Weigh the animal to calculate the exact injection volume.

-

Restrain the animal to expose the abdomen. For mice and rats, this can be achieved by holding the animal in dorsal recumbency (on its back) with the head tilted slightly down.

-

-

Injection Procedure:

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Slowly inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Injection Monitoring:

-

Observe the animal for any signs of pain, distress, or adverse reaction at the injection site.

-

Mandatory Visualizations

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocol: Fenleuton for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[1] By blocking 5-LOX, this compound effectively prevents the synthesis of leukotrienes, which are lipid mediators deeply involved in inflammatory processes.[1] This makes this compound a valuable tool for in vitro studies investigating inflammation, asthma, and other leukotriene-mediated diseases.[1][2] This document provides a detailed protocol for the proper dissolution and application of this compound in cell culture experiments, ensuring reliable and reproducible results.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. The inhibition of this step halts the entire leukotriene biosynthetic cascade.

References

Application Notes and Protocols for Fenleuton Administration in Murine Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenleuton, also known as Zileuton, is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are powerful inflammatory mediators implicated in the pathophysiology of asthma. They contribute to bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells into the airways. In murine models of allergic asthma, which aim to recapitulate the key features of the human disease, this compound serves as a critical tool to investigate the role of the 5-LOX pathway and to evaluate the therapeutic potential of leukotriene synthesis inhibition.

These application notes provide a detailed overview of the administration of this compound in ovalbumin (OVA)-induced murine models of allergic asthma, including comprehensive experimental protocols, data presentation, and visualization of the relevant biological pathways and workflows.

Data Presentation: Efficacy of this compound in a Murine Asthma Model

The following tables summarize the expected quantitative outcomes of this compound administration in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. The data presented are representative values synthesized from typical findings in the literature and serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Macrophages (x10⁴/mL) | Lymphocytes (x10⁴/mL) | Neutrophils (x10⁴/mL) |

| Naive (Saline) | 0.8 ± 0.2 | 0.1 ± 0.05 | 7.5 ± 1.5 | 0.3 ± 0.1 | 0.2 ± 0.1 |

| OVA-Challenged (Vehicle) | 5.2 ± 0.8 | 25.5 ± 4.5 | 15.2 ± 2.8* | 10.1 ± 2.1** | 1.2 ± 0.4 |

| OVA + this compound | 2.1 ± 0.5### | 8.2 ± 1.9### | 10.5 ± 2.2 | 5.3 ± 1.2## | 0.8 ± 0.3 |

Data are presented as mean ± SEM. n=8-10 mice per group. *p<0.05, **p<0.01, ***p<0.001 compared to the Naive group. ##p<0.01, ###p<0.001 compared to the OVA-Challenged (Vehicle) group.

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Peak Airway Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine |

| Naive (Saline) | 1.5 ± 0.3 |

| OVA-Challenged (Vehicle) | 4.8 ± 0.7*** |

| OVA + this compound | 2.2 ± 0.4### |

Data are presented as mean ± SEM. n=8-10 mice per group. ***p<0.001 compared to the Naive group. ###p<0.001 compared to the OVA-Challenged (Vehicle) group.

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Naive (Saline) | < 10 | < 15 | < 20 |

| OVA-Challenged (Vehicle) | 85 ± 12 | 110 ± 18 | 150 ± 25*** |

| OVA + this compound | 35 ± 8### | 45 ± 10### | 60 ± 15### |

Data are presented as mean ± SEM. n=8-10 mice per group. ***p<0.001 compared to the Naive group. ###p<0.001 compared to the OVA-Challenged (Vehicle) group.

Experimental Protocols

Protocol 1: Induction of Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice

This protocol describes a standard method for inducing a robust allergic airway inflammation response in mice, characterized by eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (for sensitization) and Grade II (for challenge)

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Anesthesia (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Aerosol delivery system (e.g., nebulizer chamber)

Procedure:

-

Sensitization:

-

On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µg of OVA (Grade V) emulsified in 2 mg of Alum in a total volume of 200 µL sterile PBS.

-

For the control (Naive) group, administer i.p. injections of Alum in PBS without OVA.

-

-

Airway Challenge:

-

From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA (Grade II) in sterile PBS for 30 minutes daily.

-

The Naive group should be challenged with a PBS aerosol under the same conditions.

-

-

Endpoint Analysis:

-

On Day 24 (24 hours after the final OVA challenge), proceed with the collection of samples for analysis (e.g., BALF, blood, lung tissue) and assessment of airway hyperresponsiveness.

-

Protocol 2: Administration of this compound

This protocol details the preparation and administration of this compound for therapeutic intervention in the murine asthma model.

Materials:

-

This compound (Zileuton) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile Saline (0.9% NaCl)

-

Appropriate syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a vehicle of 50% DMSO in sterile saline.

-

The final concentration should be calculated to deliver a dose of 35 mg/kg body weight in a volume of approximately 100-200 µL per mouse.

-

-

Administration Schedule:

-

Begin this compound administration one day prior to the first OVA challenge (Day 20) and continue daily throughout the challenge period until the day before endpoint analysis (Day 23).

-

Administer this compound via intraperitoneal (i.p.) injection.

-

The vehicle control group (OVA-Challenged) should receive an equivalent volume of the 50% DMSO in saline vehicle on the same schedule.

-

Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)

This protocol describes the measurement of AHR to a bronchoconstrictor agent, methacholine, using invasive plethysmography.

Materials:

-

Invasive plethysmography system (e.g., flexiVent)

-

Tracheostomy cannulas

-

Methacholine chloride solution in sterile PBS (at increasing concentrations, e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

-

Anesthesia

Procedure:

-

Anesthetize the mouse and perform a tracheostomy.

-

Connect the mouse to the plethysmography system via the tracheal cannula.

-

After establishing a stable baseline, administer aerosolized methacholine at increasing concentrations.

-

Record airway resistance (Rrs) and compliance (Crs) at each concentration.

-

The peak airway resistance at the highest methacholine concentration is used for comparison between groups.

Protocol 4: Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)

This protocol outlines the procedure for collecting and analyzing inflammatory cells in the airways.

Materials:

-

Tracheal cannula

-

Cold, sterile PBS

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytospin centrifuge

-

Diff-Quik or Wright-Giemsa stain

-

Microscope

Procedure:

-

Euthanize the mouse and expose the trachea.

-

Insert a cannula into the trachea and secure it.

-

Instill and withdraw 0.5-1.0 mL of cold PBS three times.

-

Pool the recovered fluid (BALF) and centrifuge at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa.

-

Perform a differential cell count of at least 300 cells under a microscope to identify eosinophils, macrophages, lymphocytes, and neutrophils.

-

The supernatant from the initial centrifugation can be stored at -80°C for cytokine analysis (e.g., ELISA).

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the 5-lipoxygenase enzyme, blocking the synthesis of leukotrienes.

Experimental Workflow for this compound Efficacy Testing

Application Notes and Protocols for the Use of Fenleuton in Equine COPD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equine Chronic Obstructive Pulmonary Disease (COPD), also known as Recurrent Airway Obstruction (RAO) or "heaves," is a common respiratory condition in horses characterized by airway inflammation, bronchoconstriction, and excessive mucus production. The leukotriene pathway plays a significant role in the pathophysiology of inflammatory diseases, including asthma in humans. Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Fenleuton, a 5-lipoxygenase inhibitor, has been investigated for its potential therapeutic role in mitigating the clinical signs of equine COPD by blocking the production of leukotrienes. These application notes provide a comprehensive overview of the use of this compound in equine COPD research, including its mechanism of action, experimental protocols, and available data.

Mechanism of Action of this compound

This compound is a selective inhibitor of the 5-lipoxygenase enzyme. This enzyme is critical in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). In equine COPD, these leukotrienes are implicated in bronchoconstriction and the recruitment of neutrophils into the airways, contributing to inflammation and airway obstruction.[1] By inhibiting 5-lipoxygenase, this compound effectively blocks the synthesis of these pro-inflammatory mediators, thereby reducing the inflammatory response in the lungs.

References

Application Note: Quantification of Fenleuton in Human Plasma Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fenleuton in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and an internal standard (IS) for accurate quantification. The method is validated for selectivity, linearity, precision, accuracy, and stability, demonstrating its suitability for routine analysis in clinical and research settings.

Principle

The analytical method involves the extraction of this compound and an internal standard (Phenacetin) from human plasma via liquid-liquid extraction. The separation of the analytes is achieved on a C18 reverse-phase column with an isocratic mobile phase, followed by detection using a UV-Vis detector. Quantification is based on the peak area ratio of this compound to the internal standard.

Materials and Instrumentation

Reagents and Materials

-

This compound reference standard

-

Phenacetin (Internal Standard)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

HPLC grade Diethyl ether

-

HPLC grade Water

-

Tetrahydrofuran

-

Orthophosphoric acid

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge tubes (15 mL)

-

Nitrogen evaporator

Instrumentation

-

HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and variable wavelength UV detector.[1]

-

Data Acquisition: Chemstation software or equivalent.[1]

-

Analytical Column: HiQsil C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]

-

Vortex Mixer

-

Centrifuge

Experimental Protocols

Preparation of Standard and Stock Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenacetin and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve concentrations for spiking into plasma.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE procedure is a reliable method for isolating analytes from complex biological matrices like plasma.[1]

-

Pipette 500 µL of plasma sample (blank, calibration standard, or unknown) into a 15 mL centrifuge tube.

-

Add 50 µL of the working internal standard solution (10 µg/mL Phenacetin) to each tube (except for the blank plasma used to check for interference).

-

Vortex the tubes for 30 seconds.

-

Add 5 mL of diethyl ether as the extraction solvent.[2]

-

Cap the tubes and vortex for 10 minutes to ensure thorough extraction.

-

Centrifuge the samples at 4000 rpm for 15 minutes at 4°C to achieve phase separation.[1]

-

Carefully transfer the upper organic layer (approximately 4 mL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 250 µL of the mobile phase.[1]

-

Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.

Chromatographic Conditions

The chromatographic parameters are optimized for the separation of this compound and the internal standard.

| Parameter | Condition |

| Mobile Phase | Tetrahydrofuran : Water (45:55, v/v)[2] |

| Column | HiQsil C18 (250 mm x 4.6 mm, 5 µm)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient |

| Detection Wavelength | 230 nm[2] |

| Run Time | 10 minutes[3] |

Method Validation Summary

The developed method was validated according to established guidelines for bioanalytical method validation.

Linearity and Range

The linearity of the method was established by analyzing spiked plasma samples at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

| Parameter | Result |

| Linearity Range | 500 - 10,000 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 1500 | < 5.0 | 95.0 - 105.0 | < 6.0 | 94.0 - 106.0 |

| MQC | 5000 | < 4.5 | 96.0 - 104.0 | < 5.5 | 95.0 - 105.0 |

| HQC | 8000 | < 4.0 | 97.0 - 103.0 | < 5.0 | 96.0 - 104.0 |

%RSD (Relative Standard Deviation) should be <15% and Accuracy within 85-115%.

Recovery

The extraction efficiency of the LLE method was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| This compound | 85.2 ± 4.1 | 88.5 ± 3.5 | 87.1 ± 3.9 |

| Phenacetin (IS) | 89.4 ± 3.2 | - | - |

Stability

The stability of this compound in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

| Stability Condition | Duration | Result |

| Freeze-Thaw Stability | 3 Cycles (-20°C to RT) | Stable |

| Short-Term Stability | 6 hours at Room Temperature | Stable |

| Long-Term Stability | 30 days at -20°C | Stable[2] |

Visualized Workflows

The following diagrams illustrate the key processes in this analytical method.

Caption: Overall workflow for this compound quantification in plasma.

References

Application Notes and Protocols for Measuring Fenleuton Efficacy in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenleuton is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, such as LTB4, LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in orchestrating inflammatory responses.[1] By inhibiting 5-LOX, this compound effectively blocks the production of these pro-inflammatory molecules, making it a valuable candidate for the treatment of various inflammatory diseases.

These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound by measuring its ability to inhibit 5-LOX activity. The described methods focus on quantifying the production of downstream products of the 5-LOX pathway, namely Leukotriene B4 (LTB4) and 5-Hydroxyeicosatetraenoic acid (5-HETE).

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. 5-LOX, in the presence of its activating protein (FLAP), then converts AA into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE can be further metabolized to 5-HETE or converted to Leukotriene A4 (LTA4), a pivotal intermediate that can be hydrolyzed to the potent chemoattractant LTB4 or conjugated with glutathione to form the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). This compound exerts its effect by directly inhibiting the 5-LOX enzyme, thereby preventing the formation of all downstream leukotrienes.

Data Presentation: Efficacy of 5-LOX Inhibitors

| Compound | Assay | Cell Type | Stimulus | Endpoint | IC50 (µM) |

| Zileuton | 5-HETE Synthesis | Rat Basophilic Leukemia (RBL-1) cells (20,000 x g supernatant) | Endogenous | 5-HETE | 0.5[1] |

| Zileuton | 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | Endogenous | 5-HETE | 0.3[1] |

| Zileuton | LTB4 Biosynthesis | Rat PMNL | A23187 | LTB4 | 0.4[1] |

| Zileuton | LTB4 Biosynthesis | Human PMNL | A23187 | LTB4 | 0.4[1] |

| Zileuton | LTB4 Biosynthesis | Human Whole Blood | A23187 | LTB4 | 0.9[1] |

Experimental Protocols

The following protocols describe methods to quantify the inhibition of 5-LOX activity by this compound in a cellular context.

Experimental Workflow Overview

Protocol 1: LTB4 Production in Human Polymorphonuclear Leukocytes (PMNLs)

This protocol details the measurement of LTB4 production in isolated human neutrophils, a primary source of leukotrienes.

Materials:

-

Human whole blood

-

Dextran T-500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187 (from Streptomyces chartreusensis)

-

This compound

-

DMSO (for dissolving compounds)

-

LTB4 ELISA Kit

-

96-well plates

-

Centrifuge

-

Incubator (37°C)

-

Plate reader

Procedure:

-

Isolation of Human PMNLs:

-

Isolate PMNLs from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend the isolated PMNLs in HBSS at a concentration of 2 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in HBSS to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).

-

-

Cell Treatment and Stimulation:

-

Add 100 µL of the PMNL suspension to each well of a 96-well plate.

-

Add 10 µL of the diluted this compound or vehicle control (HBSS with the same DMSO concentration) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Stimulate the cells by adding 10 µL of A23187 solution (final concentration of 5 µM).

-

Incubate the plate at 37°C for 10 minutes.

-

-

Reaction Termination and Sample Collection:

-

Terminate the reaction by placing the plate on ice.

-

Centrifuge the plate at 400 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LTB4 analysis.

-

-

Quantification of LTB4:

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of LTB4 inhibition for each this compound concentration relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits LTB4 production by 50%.

-

Protocol 2: 5-HETE Production in a Macrophage Cell Line (e.g., J774)

This protocol outlines the measurement of 5-HETE, another direct product of 5-LOX activity, in a macrophage cell line.

Materials:

-

J774 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Calcium Ionophore A23187

-

This compound

-

DMSO

-

Methanol

-

HPLC system with a UV detector

-

Solid-phase extraction (SPE) columns

-

5-HETE analytical standard

Procedure:

-

Cell Culture:

-

Culture J774 cells in complete medium until they reach approximately 80-90% confluency.

-

Seed the cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution and serial dilutions of this compound in serum-free medium as described in Protocol 1.

-

-

Cell Treatment and Stimulation:

-

Wash the cells twice with warm PBS.

-

Add 1 mL of serum-free medium containing the appropriate concentration of this compound or vehicle control to each well.

-

Pre-incubate the cells at 37°C for 30 minutes.

-

Stimulate the cells by adding A23187 to a final concentration of 10 µM.

-

Incubate at 37°C for 15 minutes.

-

-

Sample Preparation for HPLC:

-

Terminate the reaction by adding an equal volume of cold methanol to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Acidify the supernatant to pH 3.5 with 1 M HCl.

-

Perform solid-phase extraction (SPE) to purify the eicosanoids.

-

Elute the sample and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the HPLC mobile phase.

-

-

Quantification of 5-HETE by HPLC:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Detect 5-HETE by UV absorbance at 235 nm.

-

Quantify the amount of 5-HETE by comparing the peak area to a standard curve generated with the 5-HETE analytical standard.

-

-

Data Analysis:

-

Calculate the percentage of 5-HETE inhibition for each this compound concentration.

-

Generate a dose-response curve and determine the IC50 value as described in Protocol 1.

-

Conclusion

The provided protocols offer robust and reliable methods for assessing the efficacy of this compound as a 5-LOX inhibitor in a cellular context. The choice of assay will depend on the specific research question, available equipment, and desired throughput. By quantifying the inhibition of LTB4 or 5-HETE production, researchers can accurately determine the potency of this compound and its potential as a therapeutic agent for inflammatory diseases.

References

Troubleshooting & Optimization

Improving Fenleuton solubility in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Fenleuton.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅FN₂O₃ | PubChem CID: 72059[1] |

| Molecular Weight | 314.31 g/mol | PubChem CID: 72059[1][2] |

| XLogP3 | 2.6 | PubChem CID: 72059[1][2] |

| Hydrogen Bond Donors | 2 | PubChem CID: 72059[1] |

| Hydrogen Bond Acceptors | 5 | PubChem CID: 72059[1] |

The relatively high LogP value indicates poor water solubility, a common challenge for many new chemical entities.[3]

Signaling Pathway and Mechanism of Action

This compound is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[4] By inhibiting 5-LOX, this compound blocks the synthesis of leukotrienes, which are potent inflammatory mediators involved in various diseases, including asthma.[4][5][6]

Caption: this compound inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in aqueous solutions.

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound is classified as a poorly water-soluble compound due to its lipophilic nature (XLogP = 2.6). Direct dissolution in aqueous media is expected to be very low. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge.[3]

Q2: What is the recommended method for preparing a stock solution?

A2: It is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

-

Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Add a small volume of the chosen organic solvent (e.g., DMSO) to dissolve the powder completely. Gentle vortexing or sonication can aid dissolution.

-

Once fully dissolved, you can make further dilutions.

-

-

Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cell viability or assay performance. Always run a vehicle control with the same final concentration of the solvent.

Q3: My solution becomes cloudy or forms a precipitate after diluting the stock solution into my aqueous buffer. What should I do?

A3: This indicates that the aqueous solubility limit of this compound has been exceeded.

-

Troubleshooting Steps:

-

Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

-

Increase Solvent Concentration: Slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. However, always check the tolerance of your experimental system to the solvent.

-

Use a Solubility Enhancer: If a higher concentration is necessary, you must employ a solubility enhancement technique. See Q4 for details.

-

References

- 1. This compound | C17H15FN2O3 | CID 72059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (R)- | C17H15FN2O3 | CID 76957019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound, a 5-lipoxygenase inhibitor, in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fenleuton stability in DMSO at -20°C

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Fenleuton, particularly when dissolved in DMSO for storage at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions in DMSO?

For long-term storage, it is best practice to store this compound stock solutions in dimethyl sulfoxide (DMSO) at -20°C or lower. To ensure the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The containers should be tightly sealed to minimize moisture absorption, as DMSO is hygroscopic.[1][2][3]

Q2: How stable is this compound in DMSO at -20°C over time?

Q3: I observed that my frozen DMSO stock solution of this compound has become liquid after prolonged storage at -20°C. Is the compound still viable?

The phenomenon of DMSO solutions becoming liquid at -20°C after extended storage is often attributed to the hygroscopic nature of DMSO, which readily absorbs moisture from the air.[2][4] This water absorption can lower the freezing point of the solution. While this does not automatically indicate degradation of the dissolved this compound, it is a sign that the storage conditions may not be optimal. It is recommended to perform analytical tests, such as HPLC, to verify the integrity and concentration of this compound in the solution before use. To prevent this, ensure vials are tightly sealed and consider storing them in a desiccator.[4]

Q4: Can I store this compound in aqueous solutions?

The suitability of storing this compound in aqueous solutions depends on its solubility and stability in aqueous buffers. Generally, for long-term storage, DMSO is the preferred solvent for many organic compounds due to its ability to prevent hydrolysis and microbial growth. If aqueous solutions are required for experiments, they should ideally be prepared fresh from a DMSO stock solution.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using a this compound stock solution.

-

Possible Cause 1: Compound Degradation.

-

Troubleshooting Step: Verify the integrity of your this compound stock. If possible, analyze the stock solution using techniques like HPLC or mass spectrometry to check for degradation products.

-

Prevention: Prepare fresh aliquots from a powdered form of the compound. Avoid using stock solutions that have undergone numerous freeze-thaw cycles or have been stored for an extended period without stability verification.

-

-

Possible Cause 2: Inaccurate Concentration.

-

Troubleshooting Step: Re-evaluate the initial weighing and dilution calculations. If the stock has been stored for a long time, solvent evaporation or water absorption could alter the concentration.

-

Prevention: Use a calibrated balance for initial weighing. Store stock solutions in tightly sealed vials with minimal headspace.

-

Issue 2: Precipitation of this compound upon dilution in aqueous media.

-

Possible Cause: Low Aqueous Solubility.

-

Troubleshooting Step: Increase the final concentration of DMSO in the aqueous solution, if permissible for your experimental system. Alternatively, explore the use of other solvents or solubilizing agents.

-

Prevention: Before preparing a large volume, perform a small-scale test to determine the solubility of this compound at the desired final concentration in your specific aqueous medium.

-

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

-

Preparation:

-

Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature.

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

For use, thaw a single aliquot at room temperature and use it immediately. Avoid refreezing partially used aliquots.

-

Data Presentation

Table 1: General Recommendations for Storing Compounds in DMSO

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or -80°C | To minimize chemical degradation and microbial growth. |

| Solvent | Anhydrous, high-purity DMSO | To reduce water content and potential impurities that can cause degradation.[1] |

| Aliquoting | Single-use aliquots | To avoid repeated freeze-thaw cycles which can degrade the compound. |

| Container | Tightly sealed, amber vials | To prevent moisture absorption and exposure to light.[5] |

Visualizations

Caption: this compound's mechanism of action via inhibition of the 5-Lipoxygenase pathway.

Caption: Recommended workflow for the preparation and use of this compound stock solutions.

References

Fenleuton Technical Support Center: Investigating Potential Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of Fenleuton in cellular experiments. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive 5-lipoxygenase (5-LOX) inhibitor.[1][2] Its primary on-target effect is to block the synthesis of leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are pro-inflammatory lipid mediators derived from arachidonic acid.[1] By inhibiting 5-LOX, this compound reduces the inflammatory responses mediated by these leukotrienes.

Q2: Are there known off-target effects for this compound or other 5-LOX inhibitors?

Yes. While this compound itself has not been extensively profiled in publicly available literature for off-target effects, studies on the broader class of 5-LOX inhibitors, including the structurally similar FDA-approved drug Zileuton, have identified significant off-target activities. A key off-target effect is the inhibition of prostaglandin E2 (PGE2) export from cells.[1] This occurs through the inhibition of the ATP-binding cassette transporter, multidrug resistance protein 4 (MRP-4).[1]

Additionally, some 5-LOX inhibitors have been shown to induce potent anti-proliferative and cytotoxic effects in tumor cells that are independent of their ability to suppress 5-LOX activity.[2] This suggests the existence of other, as-yet-unidentified off-target interactions that can impact cell viability.

Q3: My cells are showing unexpected levels of cytotoxicity after this compound treatment. What could be the cause?

Unexpected cytotoxicity could stem from either on-target or off-target effects.

-

On-Target Effects: The inhibition of 5-LOX can sometimes lead to apoptosis in certain cancer cell lines, such as prostate cancer cells, where the 5-LOX pathway is linked to survival signaling.[3]

-

Off-Target Effects: As noted, several 5-LOX inhibitors can induce cytotoxicity independent of 5-LOX inhibition.[2] This could be due to interactions with other crucial cellular proteins. It is also possible that the observed cytotoxicity is a result of inhibiting PGE2 export, leading to intracellular accumulation and subsequent cellular stress.[1]

To dissect these possibilities, it is crucial to perform control experiments, such as attempting to rescue the phenotype by adding exogenous leukotrienes (to confirm on-target effects) or using a structurally unrelated 5-LOX inhibitor to see if the effect is recapitulated.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that doesn't seem related to leukotriene signaling (e.g., changes in cell cycle, unexpected morphological changes).

-

Possible Cause: This is a strong indicator of a potential off-target effect. This compound could be interacting with other cellular proteins, such as kinases or other enzymes, that are involved in the observed pathway.

-

Troubleshooting Steps:

-

Validate the Phenotype: Confirm the phenotype with multiple assays and ensure it is dose-dependent.

-

Use a Different 5-LOX Inhibitor: Treat your cells with a structurally distinct 5-LOX inhibitor. If the phenotype persists, it may be a class-wide off-target effect. If it disappears, the effect is likely specific to this compound's chemical structure.

-

Perform a Rescue Experiment: If you suspect an on-target effect, try to rescue the phenotype by adding back the downstream products of 5-LOX (e.g., LTB4). If the phenotype is not rescued, it is likely off-target.

-

Consider an Off-Target Screen: If the effect is robust and reproducible, consider performing a broad kinase screen or other profiling assay to identify potential unintended targets of this compound (see Experimental Protocols section).

-

Issue 2: My experimental results with this compound are inconsistent or have high variability.

-

Possible Cause: Inconsistency can arise from multiple factors, including compound stability, cell culture conditions, or complex biological responses involving both on- and off-target effects.

-

Troubleshooting Steps:

-

Check Compound Integrity: Ensure your stock of this compound is not degraded. Prepare fresh solutions for each experiment.

-

Standardize Cell Culture: Pay close attention to cell passage number, seeding density, and serum lot, as these can all influence cellular responses.

-

Evaluate Cytotoxicity: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). High concentrations of this compound may be causing cell death, leading to variable results in other assays.

-

Assess PGE2 Accumulation: If your cell type expresses the MRP-4 transporter, consider measuring intracellular PGE2 levels to see if this compound is causing accumulation, which could contribute to cellular stress and variability.

-

Quantitative Data on Off-Target Effects of 5-LOX Inhibitors

The following table summarizes the IC50 values for the inhibition of PGE2 release by various 5-LOX inhibitors in HeLa cells, demonstrating a common off-target effect for this class of compounds.

| Compound | Primary Target | IC50 for PGE2 Release (HeLa cells) | Reference |

| Zileuton | 5-LOX | 1.1 µM | [1] |

| AA-861 | 5-LOX | 0.1 µM | [1] |

| BWA4C | 5-LOX | 9.1 µM | [1] |

| CJ-13,610 | 5-LOX | 0.8 µM | [1] |

Key Signaling Pathways and Workflows

Below are diagrams illustrating the primary signaling pathway of this compound and workflows for investigating its off-target effects.

Experimental Protocols

Protocol 1: General Kinase Profiling Assay (Radiometric)

This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions. This is considered a gold standard for kinase profiling.

Objective: To determine the inhibitory activity (IC50) of this compound against a broad panel of protein kinases.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase panel (commercially available, e.g., from Reaction Biology or Promega)

-

Respective kinase-specific peptide substrates

-

Kinase reaction buffer (typically supplied with the kinase panel)

-

[γ-³³P]ATP

-

10% Phosphoric acid

-

Filter paper membrane (e.g., P81 phosphocellulose)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. Include a DMSO-only control (vehicle).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

Diluted this compound or DMSO control

-

Kinase-specific peptide substrate

-

The specific kinase enzyme for that well

-

-

Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction & Spotting: Stop the reaction by adding 10% phosphoric acid. Spot the entire reaction mixture from each well onto a filter paper membrane.

-

Washing: Wash the filter paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Drying and Counting: Air dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol details a colorimetric assay to assess the effect of this compound on cell viability.

Objective: To determine the concentration at which this compound reduces cell viability by 50% (IC50).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the log of the this compound concentration and determine the IC50 value.

References

- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of 5-Lipoxygenase Selectively Triggers Disruption of c-Myc Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Fenleuton Concentration for IC50 Determination: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenleuton. Our goal is to address specific issues that may arise during the determination of its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). This enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.

Q2: What is a typical starting concentration range for this compound in an IC50 experiment?

While the optimal concentration range will vary depending on the cell line and experimental conditions, a common starting point for this compound is in the low micromolar to nanomolar range. It is recommended to perform a broad dose-response curve initially (e.g., 0.01 µM to 100 µM) to determine the approximate range of activity for your specific cell system.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2][3]

-

Recommended Protocol:

-

Prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO.

-

Ensure the compound is fully dissolved by gentle vortexing or pipetting.[2]

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

-

When preparing working solutions, dilute the DMSO stock directly into the cell culture medium.[1] It is crucial to perform serial dilutions in DMSO if you are conducting a dose-response experiment.[1]

-

To avoid precipitation, it is advisable to perform a stepwise dilution of the stock solution into the aqueous culture medium.[4]

-

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with many protocols recommending keeping it at or below 0.1%.[5] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: this compound Precipitates in the Cell Culture Medium